Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is a specialized chemical compound notable for its potential applications in scientific research and pharmaceuticals. It is recognized by its Chemical Abstracts Service (CAS) number 130561-18-1 and has a molecular formula of with a molecular weight of approximately 358.78 g/mol .
This compound is classified under specialty materials and has various synonyms, including XK-469 free acid and NSC-698216, indicating its relevance in different chemical contexts and applications .
The synthesis of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)- typically involves multi-step organic reactions. While specific methods can vary, a common approach includes:
Technical details regarding reaction conditions, catalysts, and yields are essential for optimizing the synthesis but are not explicitly detailed in the available literature.
The molecular structure of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)- can be represented in various formats:
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3
This representation provides insight into the connectivity and functional groups present in the molecule .
Property | Value |
---|---|
Molecular Formula | C18H15ClN2O4 |
Molecular Weight | 358.78 g/mol |
Exact Mass | 358.072035 g/mol |
InChIKey | NPUWJNOFOGQLSR-UHFFFAOYSA-N |
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)- can undergo various chemical reactions typical for carboxylic acids and esters:
These reactions are crucial for modifying the compound for specific applications or enhancing its properties.
Physical Properties:
The compound is likely to exhibit characteristics typical of organic acids, including solubility in organic solvents and moderate melting points. Specific data on boiling points or melting points were not available.
Chemical Properties:
It is expected to demonstrate reactivity consistent with carboxylic acids:
Relevant analyses such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry can provide further insights into these properties .
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)- has potential applications in various scientific fields:
Further research would be necessary to fully explore and validate these applications within specific contexts .
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: